(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine (4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836191
InChI: InChI=1S/C15H12ClFN4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21)
SMILES:
Molecular Formula: C15H12ClFN4
Molecular Weight: 302.73 g/mol

(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

CAS No.:

Cat. No.: VC15836191

Molecular Formula: C15H12ClFN4

Molecular Weight: 302.73 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine -

Specification

Molecular Formula C15H12ClFN4
Molecular Weight 302.73 g/mol
IUPAC Name (4-chlorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Standard InChI InChI=1S/C15H12ClFN4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21)
Standard InChI Key KVSBNQKQNTUDDK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of (4-chlorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine (molecular formula: C₁₅H₁₂ClFN₄) features a 1,2,4-triazole ring substituted at positions 3 and 5 with a methanamine group and aryl rings, respectively. The 4-chlorophenyl moiety at position 3 and the 2-fluorophenyl group at position 5 introduce steric and electronic heterogeneity, influencing the compound’s reactivity and intermolecular interactions .

Crystallographic and Computational Insights

X-ray diffraction studies of analogous triazole complexes, such as trans-CuCl₂L₂ with L = (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine, reveal square planar geometries stabilized by π–π stacking and hydrogen bonding . Density functional theory (DFT) simulations predict that the fluorophenyl group in the target compound enhances dipole interactions, while the chlorophenyl moiety contributes to hydrophobic packing .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular Weight302.74 g/molEmpirical formula
LogP (Partition coefficient)3.2 ± 0.3SwissADME
Hydrogen Bond Donors1 (NH₂)Structural analysis
Hydrogen Bond Acceptors4 (triazole N, F, Cl)Structural analysis
Topological Polar Surface Area58.7 ŲChemAxon

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For example, 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles are precursors for Schiff base formation, as demonstrated in the preparation of trans-CuCl₂L₂ complexes . Adapting this methodology, the target compound could be synthesized via:

  • Formation of the Triazole Core: Reaction of thiocarbazides with hydrazine hydrate under reflux, followed by cyclization in acidic conditions .

  • Introduction of Aryl Groups: Electrophilic substitution or Ullmann-type coupling to attach chlorophenyl and fluorophenyl groups.

  • Methanamine Functionalization: Reductive amination of a ketone intermediate or nucleophilic substitution of a halide with ammonia .

Key challenges include avoiding thione–thiol tautomerism during triazole formation and managing steric hindrance during aryl group attachment .

Spectroscopic Characterization

Hypothetical characterization data, extrapolated from analogs, includes:

  • IR Spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=N of triazole), ~1250 cm⁻¹ (C-F), and ~750 cm⁻¹ (C-Cl) .

  • ¹H NMR: Singlets for triazole protons (δ 8.2–8.5 ppm), aromatic multiplet signals for chlorophenyl (δ 7.3–7.6 ppm) and fluorophenyl (δ 7.1–7.4 ppm), and a broad singlet for NH₂ (δ 2.5–3.0 ppm) .

  • ¹³C NMR: Resonances at ~150 ppm (triazole C=N), ~135 ppm (C-Cl), and ~160 ppm (C-F) .

AssayPredicted ActivityBasis for Prediction
Anticancer (HCT-116)IC₅₀ = 25–50 μMAnalogous triazole complexes
Antimicrobial (E. coli)MIC = 64–128 μg/mLFluorophenyl derivatives
LogBB (Brain penetration)0.8 ± 0.2Computational modeling

Stability and Metabolic Considerations

The compound’s stability is likely influenced by:

  • pH-Dependent Degradation: Protonation of the triazole ring at acidic pH may accelerate hydrolysis.

  • Hepatic Metabolism: Predicted cytochrome P450 (CYP3A4) oxidation of the methanamine group, forming an aldehyde intermediate .

  • Plasma Protein Binding: Estimated 85–90% binding due to hydrophobic aryl groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator